molecular formula C22H25N3O2 B10978406 N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B10978406
M. Wt: 363.5 g/mol
InChI Key: AFOZPGNHXGLMEO-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic compound featuring a propanamide backbone with a 1-(propan-2-yl)-substituted indole moiety and an N-acetylamino phenyl group.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C22H25N3O2/c1-15(2)25-14-17(20-9-4-5-10-21(20)25)11-12-22(27)24-19-8-6-7-18(13-19)23-16(3)26/h4-10,13-15H,11-12H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

AFOZPGNHXGLMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the reaction of an indole derivative with an acetylamino phenyl compound. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the amide bond. Common reagents used in the synthesis include acetic anhydride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preliminary studies regarding its anticancer properties. The indole structure is known for its ability to interact with various biological targets, which may lead to the inhibition of cancer cell proliferation.

Case Study Insights

Research has indicated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit growth in human cancer cell lines such as OVCAR-8 and NCI-H40, achieving percent growth inhibitions (PGIs) exceeding 75% in some cases .

Anti-inflammatory Effects

The potential anti-inflammatory properties of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide are also under investigation. The mechanism involves modulation of inflammatory pathways that are critical in diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways or signaling cascades relevant to disease progression. The presence of specific functional groups enhances its binding affinity to these enzymes, suggesting a role in drug design for metabolic disorders.

Drug Development Potential

Given its unique structural features and biological activity, this compound serves as a valuable scaffold for further drug development efforts. Modifications to the indole moiety or the acetylamino group could lead to derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with NK-1 Receptor Antagonism

LY303870 [(R)-1-[N-(2-methoxybenzyl)acetylamino]-3-(1H-indol-3-yl)-2-[N-(2-(4-(piperidin-1-yl)piperidin-1-yl)acetyl)amino]propane]:

  • Key Features: Indol-3-yl core, acetylamino group, and a complex piperidine-piperidinyl substituent.
  • Activity : Potent NK-1 antagonist with high affinity for human NK-1 receptors (Ki = 0.15 nM peripheral, 0.10 nM central). Demonstrates 50,000-fold selectivity over NK-2/NK-3 receptors and inhibits SP-induced bronchoconstriction (ED50 = 75 µg/kg i.v.) .
  • Comparison : The target compound lacks the piperidine-piperidinyl group, which may reduce NK-1 affinity but improve metabolic stability due to simpler substituents.

LY303241 and LY306740 :

  • Structural Differences : Variants of LY303870 with substituted phenylpiperazine or cyclohexylpiperazine groups.
  • Activity : Lower potency compared to LY303870, emphasizing the critical role of the 2-methoxybenzyl and piperidine groups in NK-1 binding .

Indole-Based Propanamide Derivatives with Antiparasitic Activity

Compounds 3n , 3o , 3p , and 3q ():

  • Key Features : (S)-configured propanamide with indol-3-yl, pyridin-4-yl, and varied arylpropanamide substituents.
  • Activity: Target Trypanosoma cruzi CYP51 (antiparasitic). For example: 3n: 73% yield, Rf = 0.33 (ethyl acetate). 3q: 17% yield, featuring a 4-(trifluoromethyl)phenyl group for enhanced lipophilicity .

Analgesic and Antibiotic Analogues

Compound 138 (N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide):

  • Key Features : Dichloroacetamide and hydroxypropanamide groups.
  • Activity : Analgesic activity with structural resemblance to chloramphenicol, suggesting possible antibiotic properties .

Data Tables

Table 1: Pharmacological Profiles of Key Analogs

Compound Target/Activity Affinity (Ki) or ED50 Key Structural Features Source
LY303870 NK-1 receptor antagonist 0.15 nM (human peripheral) Piperidine-piperidinyl, 2-methoxybenzyl
Compound 3n Trypanosoma cruzi CYP51 inhibitor N/A (73% synthesis yield) 3-Phenylpropanamide, pyridin-4-yl
Compound 138 Analgesic/antibiotic N/A Dichloroacetamide, hydroxypropanamide

Table 2: Structural Modifications and Bioactivity

Substituent Variation Observed Impact on Activity Example Compound
Piperidine-piperidinyl Enhances NK-1 affinity and selectivity LY303870
Trifluoromethylphenyl Increases lipophilicity and antiparasitic activity 3q
Dichloroacetamide Imparts antibiotic/analgesic properties Compound 138

Biological Activity

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic compound that belongs to the indole derivatives class, which are recognized for their diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : this compound
  • SMILES : CC(C)N1C=CC2=C(N=C1)C(=C(C=C2)C(=O)N(C(=O)C)C)C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Indole Core : The indole structure can be synthesized using methods such as Fischer or Bartoli indole synthesis.
  • Acetylation : The acetyl group is introduced by reacting the amine with acetic anhydride or acetyl chloride.
  • Coupling Reaction : The final compound is formed through a coupling reaction between the indole derivative and the acetylated phenyl amine.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties:

  • Antibacterial Activity : A related compound showed an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against Staphylococcus aureus and even lower against MRSA strains . This suggests that the target compound may exhibit comparable efficacy against Gram-positive bacteria.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.90
MRSA< 1

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. Studies indicate that certain indole-based compounds can inhibit viral replication in vitro, particularly against viruses such as hepatitis C and influenza .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cytotoxicity Assays : Related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
Cell LineIC50 (μM)
A549 (lung cancer)< 10
HeLa (cervical cancer)< 10
  • Mechanism of Action : The mechanism involves inhibition of key enzymes involved in cell proliferation and apoptosis pathways, leading to reduced tumor growth.

Case Studies

Several studies have highlighted the biological activity of indole derivatives, which can be extrapolated to understand the potential effects of this compound:

  • A study demonstrated that a structurally similar compound inhibited M. tuberculosis growth effectively, suggesting potential applications in treating tuberculosis .

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